molecular formula C15H12N4O7 B3006600 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 899982-59-3

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B3006600
CAS No.: 899982-59-3
M. Wt: 360.282
InChI Key: JSBWJUHSPSHJDQ-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a heterocyclic carboxamide derivative combining a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group and a 5-nitrofuran-2-carboxamide moiety. This structure integrates two pharmacologically significant motifs: the 1,3,4-oxadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, and the 5-nitrofuran group, which is associated with antimicrobial and antiparasitic activities .

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O7/c1-23-9-4-3-8(7-11(9)24-2)14-17-18-15(26-14)16-13(20)10-5-6-12(25-10)19(21)22/h3-7H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBWJUHSPSHJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The nitrofuran moiety can be introduced through nitration reactions followed by amide formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the furan ring.

    Reduction: Amino derivatives of the nitrofuran moiety.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiproliferative activities.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with various molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. The oxadiazole ring can interact with enzymes and proteins, inhibiting their function and disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structural and functional analogs, focusing on core scaffolds, substituents, and biological activities.

Structural Analogs

Compound Name/ID Core Structure Substituents Key Biological Activity Reference
Target Compound 1,3,4-oxadiazole 3,4-dimethoxyphenyl; 5-nitrofuran-2-carboxamide Potential enzyme inhibition (e.g., AlaDH)
D29 1,3,4-oxadiazole 3,4-dimethoxyphenyl; cyclohexyl sulfanylacetate AlaDH inhibitor candidate
D32 5-nitrofuran-2-carboxamide 4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl Unspecified (structural analog)
Compound 1,2,4-oxadiazole 4-methoxyphenoxymethyl; 5-nitrofuran-2-carboxamide Unspecified
Compound 6d () 1,3,4-oxadiazole 4-chloro-2-phenoxyphenyl; 4-methylpyridin-2-yl Unspecified (structural analog)

Key Observations:

  • Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which may enhance solubility and π-π stacking interactions compared to the electron-withdrawing 4-chloro group in 6d .
  • Isomer Differences : The 1,3,4-oxadiazole core in the target compound differs from the 1,2,4-oxadiazole isomer in ’s compound , which may alter electronic distribution and steric interactions, affecting stability or receptor affinity .

Functional Analogs

Compound Class Core Structure Substituents Biological Activity Reference
Tetrazole derivatives Tetrazole Aryl groups Herbicidal, plant growth regulation
Triazole derivatives Triazole Aryloxyacetyl groups Plant growth regulation

Key Observations:

  • Heterocycle Impact : Replacing the 1,3,4-oxadiazole core with tetrazole or triazole (as in –6) shifts bioactivity toward plant growth regulation rather than enzyme inhibition, highlighting the critical role of the oxadiazole scaffold in targeting specific pathways .
  • Functional Groups : The 5-nitrofuran-2-carboxamide group in the target compound distinguishes it from urea-linked tetrazole derivatives (e.g., 2h , 2j ), which exhibit cytokinin-like activity. This suggests that the carboxamide linkage and nitro group may direct activity toward microbial or enzymatic targets rather than plant hormones .

Research Findings and Trends

  • Activity Gaps: While D29 and D30 (N⁶-methyl adenosine) were identified as hits in AlaDH inhibition studies, the target compound’s efficacy remains unvalidated in the provided evidence. Its design may address limitations in solubility or selectivity observed in analogs like 6d .
  • Synthetic Flexibility : The synthesis of 5-nitrofuran-2-carboxamide derivatives () and tetrazole-based ureas (–6) demonstrates modular strategies for tuning bioactivity through substituent variation .

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole class, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N4O7. It features a nitrofuran moiety and an oxadiazole ring that contribute to its biological activity. The presence of methoxy groups enhances lipophilicity and may influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC15H12N4O7
Molecular Weight360.282 g/mol
Purity≥95%

The mechanism of action for compounds containing an oxadiazole ring often involves interaction with various biological targets, including enzymes and receptors. For instance:

  • Target Enzymes : The compound may inhibit kinases involved in signal transduction pathways critical for cell growth and proliferation.
  • Covalent Binding : The nitrofuran group can enhance reactivity, potentially allowing covalent interactions with target proteins.

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • In vitro studies demonstrated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
CompoundCell LineIC50 Value (µM)
This compoundMCF-70.65
Other Oxadiazole DerivativesMEL-82.41

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that similar nitrofuran derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations .

Anti-inflammatory Activity

Compounds with oxadiazole structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner and increased p53 expression levels in treated cells .
  • Molecular Docking Studies : Molecular docking simulations have suggested strong interactions between this compound and key receptors involved in cancer progression. These studies provide insights into potential binding sites and mechanisms through which the compound exerts its effects .

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